molecular formula C6H10N4O2 B11739960 1-Isopropyl-3-nitro-1H-pyrazol-4-amine

1-Isopropyl-3-nitro-1H-pyrazol-4-amine

Cat. No.: B11739960
M. Wt: 170.17 g/mol
InChI Key: ZXFFXAWYVGXFHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-3-nitro-1H-pyrazol-4-amine is a heterocyclic compound with significant interest in various fields of chemistry and industry. It is characterized by its unique structure, which includes an isopropyl group, a nitro group, and an amine group attached to a pyrazole ring. This compound is typically found as a colorless to pale yellow crystalline solid and is primarily used as an intermediate in organic synthesis .

Preparation Methods

The synthesis of 1-Isopropyl-3-nitro-1H-pyrazol-4-amine generally involves the nitration of 1-isopropyl-1H-pyrazol-4-amine. The nitration process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is typically conducted at low temperatures to control the exothermic nature of the nitration process .

Industrial production methods may involve continuous flow reactors to ensure better control over reaction conditions and to enhance yield and purity. The starting materials for the synthesis are often commercially available, making the process economically viable for large-scale production .

Chemical Reactions Analysis

1-Isopropyl-3-nitro-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Isopropyl-3-nitro-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in medicinal chemistry and materials science.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-nitro-1H-pyrazol-4-amine largely depends on its chemical structure and the specific application. In biological systems, its derivatives may interact with various molecular targets, including enzymes and receptors, to exert their effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological outcomes .

Properties

IUPAC Name

3-nitro-1-propan-2-ylpyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-4(2)9-3-5(7)6(8-9)10(11)12/h3-4H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFFXAWYVGXFHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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